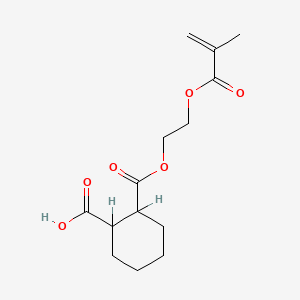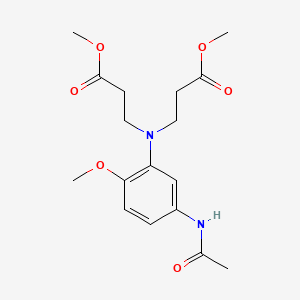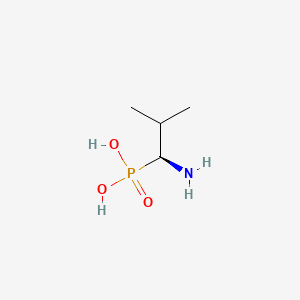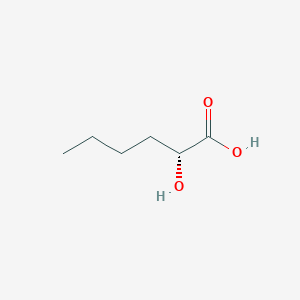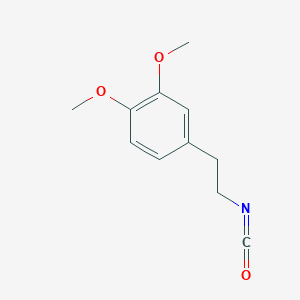
Triphenyl(2-phenylethynyl)plumbane
Übersicht
Beschreibung
Triphenyl(2-phenylethynyl)plumbane, also known as TPEP, is a synthetic molecule consisting of triphenyl-plumbane with an ethynyl group and a phenyl ring attached to it. It has the molecular formula C26H20Pb .
Molecular Structure Analysis
The molecular structure of this compound consists of a lead atom bonded to three phenyl groups and an ethynyl group attached to a phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 539.63700 . It has a boiling point of 115ºC and a melting point of 54-57ºC (lit.) .Wissenschaftliche Forschungsanwendungen
Speciation and Degradation in Paddy Fields
Triphenyltin (TPT) has been studied for its usage in agriculture, particularly in rice crop farming. Its distribution, degradation, and uptake into rice plants in paddy fields were explored, highlighting environmental and potential health impacts. This study provides insight into the behavior of phenyltin compounds in agricultural settings, which may parallel some behaviors of Triphenyl(2-phenylethynyl)plumbane in similar environments (Antes et al., 2011).
Environmental Fate and Ecotoxicity
A comprehensive review on the environmental fate, ecotoxicity, and ecological risks of triphenyltin compounds in marine ecosystems underscores the extensive use of TPT as a biocide and its consequent environmental contamination. This research may offer a comparative basis for understanding the environmental impact of related compounds, including this compound (Yi et al., 2012).
Biodegradation and Cellular Responses
Investigations into the biodegradation of TPT by Bacillus thuringiensis and tea saponin reveal mechanisms of biodegradation and cellular responses, which could inform potential bioremediation strategies for compounds like this compound. These studies provide valuable insights into microbial degradation pathways and environmental detoxification (Huang et al., 2014).
Cytotoxicity and DNA Binding
Research on triphenylethylene-coumarin hybrids with two amino side chains indicates the potential for designing compounds with specific biological activities, including interactions with DNA. This area of study may be relevant for understanding the biological interactions and potential applications of this compound and its analogs (Zhao et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
triphenyl(2-phenylethynyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.3C6H5.Pb/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCZPODMNMQFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399579 | |
| Record name | triphenyl(2-phenylethynyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5072-98-0 | |
| Record name | triphenyl(2-phenylethynyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(2-phenylethynyl)plumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



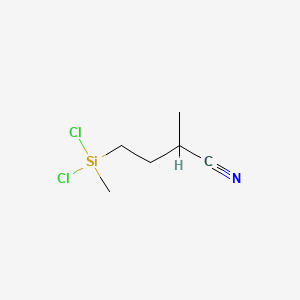
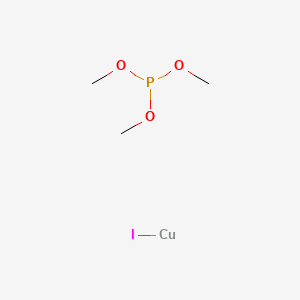
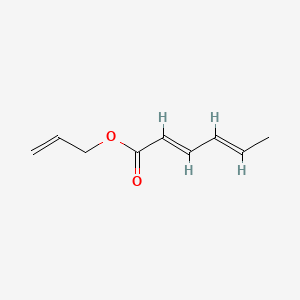
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)

